molecular formula C21H18N4O B2694057 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methylbenzamide CAS No. 847387-76-2

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methylbenzamide

Cat. No.: B2694057
CAS No.: 847387-76-2
M. Wt: 342.402
InChI Key: LBCWOXDNARDELQ-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methylbenzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidin core fused to a substituted phenyl ring and a 4-methylbenzamide group. This structure combines aromatic and amide functionalities, which are common in pharmacologically active molecules.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-14-4-7-16(8-5-14)20(26)23-18-12-17(9-6-15(18)2)19-13-25-11-3-10-22-21(25)24-19/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCWOXDNARDELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The final step involves the coupling of this core with 4-methylbenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to optimize reaction conditions and improve yield. These methods typically involve the use of catalysts such as palladium or copper to facilitate the cyclization and coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, alkyl halides

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with the following derivatives (Table 1):

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Imidazo[1,2-a]pyrimidin 2-methylphenyl, 4-methylbenzamide Amide, methyl groups
Methyl (Z)-2-((4-chlorophenyl)amino)-... (5p) Benzo[4,5]imidazo[1,2-a]pyrimidin 4-chlorophenyl, methyl ester Ester, chloro, amino groups
Methyl (Z)-2-(phenylamino)-... (5i) Benzo[4,5]imidazo[1,2-a]pyrimidin m-tolyl, phenylamino Ester, methyl, amino groups

Key Observations :

  • Substituent Effects : The target compound’s 4-methylbenzamide group distinguishes it from ester-containing analogs (5p, 5i), which may alter solubility and bioavailability. The methyl group on the phenyl ring (vs. chloro or m-tolyl in analogs) could enhance lipophilicity .
  • Thermal Stability : Both analogs (5p, 5i) exhibit melting points >300°C, suggesting high thermal stability, a property likely shared by the target compound due to its rigid aromatic core .
Spectroscopic Comparisons

Infrared Spectroscopy (IR) :

  • Target Compound (Inferred) : Expected C=O (amide I) stretch near 1670–1630 cm⁻¹, consistent with 5p (1679 cm⁻¹) and 5i (1674 cm⁻¹) .
  • N-H Stretches: Absent in the target compound (amide N-H would appear ~3300 cm⁻¹), whereas 5p and 5i show N-H stretches (3398–3301 cm⁻¹) from amino groups .

NMR Spectroscopy :

  • 1H NMR : The target compound’s methyl groups (2-methylphenyl, 4-methylbenzamide) would resonate near δ 2.1–2.5 ppm, similar to the m-tolyl CH3 (δ 2.18 ppm) in 5i .
  • 13C NMR : The amide carbonyl (C=O) would appear near δ 165–170 ppm, comparable to ester carbonyls in 5p (δ 167.9 ppm) and 5i (δ 167.4 ppm) .

Research Implications

  • Drug Discovery : The imidazo[1,2-a]pyrimidin scaffold is associated with kinase inhibition (e.g., JAK2, EGFR), suggesting the target compound could be optimized for anticancer activity .
  • SAR Studies : Comparative analysis highlights the importance of substituents on solubility and binding affinity. For instance, replacing esters (5p, 5i) with amides (target compound) may improve metabolic stability .

Data Tables

Table 2: Comparative Spectroscopic Data

Parameter Target Compound (Inferred) Compound 5p Compound 5i
Melting Point >300°C (predicted) >300°C >300°C
IR C=O Stretch (cm⁻¹) ~1670–1630 1679 1674
1H NMR (CH3) δ 2.1–2.5 N/A δ 2.18 (m-tolyl CH3)

Biological Activity

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological potential.

The synthesis of this compound typically involves multicomponent reactions, including condensation and cyclization processes. Common methods include the reaction of 2-aminopyrimidine with aldehydes or ketones, leading to the formation of the imidazo[1,2-a]pyrimidine core. Industrial production often employs continuous flow reactors and catalysts like palladium or copper to enhance yield and efficiency.

Chemical Structure:

  • Molecular Formula: C19H20N4O
  • Molecular Weight: 320.39 g/mol

Anticancer Properties

This compound has been studied for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated its significant antiproliferative effects on various human cancer cell lines, including:

  • Colon Carcinoma (SW620): IC50 values reported as low as 0.4 μM.
  • Lung Carcinoma (NCI-H460): Moderate activity observed.

These findings suggest that the compound may act through mechanisms such as enzyme inhibition, specifically targeting pathways involved in tumor growth and metastasis .

Anti-inflammatory Activity

The compound is also investigated for its anti-inflammatory properties, particularly as a selective cyclooxygenase-2 (COX-2) inhibitor. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This mechanism positions it as a potential candidate for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways:

  • COX-2 Inhibition: Reduces inflammatory responses by blocking prostaglandin synthesis.
  • Enzyme Inhibition: Interferes with pathways critical for cancer cell survival and proliferation.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profiles of this compound:

StudyCell LineIC50 (μM)Activity
SW6200.4Anticancer
NCI-H4600.7Anticancer
E. coli32Antibacterial (moderate)

Clinical Implications

The promising results from preclinical studies suggest that this compound could be developed into a therapeutic agent for both cancer and inflammatory diseases. Ongoing research aims to further elucidate its pharmacokinetics and optimize its structure for enhanced efficacy and reduced side effects.

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